Bongkrekic Acid: A Technical Guide to its Discovery, History, and Molecular Mechanism
Bongkrekic Acid: A Technical Guide to its Discovery, History, and Molecular Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bongkrekic acid, a potent mitochondrial toxin. It covers the historical context of its discovery, the elucidation of its chemical nature, its mechanism of action at a molecular level, and the methodologies employed in its study. This document is intended to serve as a detailed resource for professionals in the fields of toxicology, biochemistry, and drug development.
Discovery and Historical Context
The history of bongkrekic acid is rooted in a tragic series of food poisoning outbreaks in Indonesia. The first documented cases were recorded by Dutch researchers in 1895, linked to the consumption of a traditional fermented coconut press-cake known as "tempe bongkrek".[1][2] For decades, this affordable protein source was a staple in Java.[1] However, during the economic depression of the 1930s, a rise in homemade production, often lacking proper quality control, led to a significant increase in fatal poisonings.[2]
This public health crisis prompted an investigation by Dutch scientists W.K. Mertens and A.G. van Veen from the Eijkman Institute in Jakarta.[1] Their work successfully identified the causative agent as the bacterium Burkholderia gladioli pathovar cocovenenans (previously known as Pseudomonas cocovenenans).[1][2] They isolated the colorless, heat-stable, and highly toxic compound responsible for the poisonings and named it bongkrekic acid, after the food from which it was discovered.[1][2] Due to the continued danger, the production of tempe bongkrek was officially banned in Indonesia in 1988.[1][2] Outbreaks, however, have since been reported in other regions, including China and Mozambique, linked to other fermented corn and coconut-based foods.[1][3]
Physicochemical Properties and Structure
Bongkrekic acid (C₂₈H₃₈O₇) is a highly unsaturated, tricarboxylic fatty acid with a molecular weight of 486 kDa.[1] It is a colorless, odorless, and heat-stable toxin, making it difficult to detect in contaminated food without specialized equipment.[3][4] Its stability to heat means that cooking does not neutralize the toxin.[4]
The complex chemical structure of bongkrekic acid was elucidated through techniques including nuclear magnetic resonance (NMR) and mass spectrometry.[1][5] It contains three carboxylic acid groups, a methoxy (B1213986) group, and multiple double bonds.[6] The presence of isomers, such as isobongkrekic acid (iBKA) and the recently identified iBKA-neo, which differ in the configuration of their double bonds, has been noted.[2][7] These structural variations can lead to differences in toxicity.[7]
Quantitative Toxicological Data
Bongkrekic acid is extremely toxic to humans and animals. The data below summarizes key toxicological and inhibitory values reported in the literature.
| Parameter | Species/System | Value | Reference(s) |
| Lethal Dose | |||
| Fatal Dose (single) | Human | 1–1.5 mg | [1][8] |
| Oral LD₅₀ | Human | 3.16 mg/kg | [1][8] |
| Oral LD₅₀ | Mice | 0.68–6.84 mg/kg | [1][3] |
| Intravenous LD₅₀ | Mice | 1.41 mg/kg | [1] |
| Oral Lethal Dose | Rats | 20 mg/kg | [3] |
| Inhibition | |||
| Dissociation Constant (Kᵢ) for ANT | Rat Liver Mitochondria | 2 x 10⁻⁸ M | [9] |
| Production Conditions | |||
| Optimal Temperature for Bacterial Growth | B. gladioli pv. cocovenenans | 30–37 °C | [10] |
| Optimal Temperature for Toxin Production | B. gladioli pv. cocovenenans | 22–30 °C | [10] |
| Optimal pH for Toxin Production | B. gladioli pv. cocovenenans | 6.5–8.0 | [3] |
Mechanism of Action: Inhibition of Mitochondrial ATP/ADP Carrier
The primary target of bongkrekic acid is the mitochondrial Adenine (B156593) Nucleotide Translocase (ANT), also known as the ADP/ATP carrier.[1][4] ANT is an integral protein of the inner mitochondrial membrane responsible for the crucial exchange of cytosolic ADP for matrix-synthesized ATP.[1] This process is fundamental for supplying the cell with the energy required for metabolic activities.[1][4]
Bongkrekic acid is a potent and irreversible inhibitor of ANT.[1] It binds to the translocase, locking it in a conformation that prevents the transport of adenine nucleotides across the inner mitochondrial membrane.[1][11] This blockage halts the export of ATP from the mitochondria to the cytosol, effectively starving the cell of its primary energy source and leading to rapid cell death.[1][12] The major organs affected are those with high energy demands, such as the liver, brain, and kidneys.[1]
Caption: Mechanism of bongkrekic acid toxicity.
Experimental Protocols
Culture and Toxin Production
Burkholderia gladioli pv. cocovenenans can be cultured in laboratory settings to produce bongkrekic acid for study.
-
Enrichment and Isolation: The bacterium can be isolated from contaminated food samples or environmental sources. A common enrichment medium is GVC broth (containing potato leaching powder, glucose, gentian violet, and chloramphenicol), incubated at 36°C for 24 hours.[13]
-
Culture Conditions for Toxin Production: For bongkrekic acid production, the bacterium is typically grown in a medium with a neutral pH (6.5-8.0) at a temperature between 22°C and 30°C.[3][10] The presence of fatty acids, particularly oleic acid, significantly enhances toxin yield.[1][3] Culture media can be supplemented with oils like coconut or olive oil to boost production.[3][13] Toxin levels can reach 2-4 mg/g in coconut medium by the second day of culture.[1]
Extraction and Purification
Various methods have been developed for the extraction and purification of bongkrekic acid from bacterial cultures or contaminated food matrices.
-
Liquid-Liquid Extraction: This traditional method involves solvent extraction, though it can be complex and result in lower recovery rates.[6]
-
Solid-Phase Extraction (SPE): More modern approaches utilize SPE columns for a cleaner and more efficient purification.[6] A "one-step" purification column for bongkrekic acid has been developed to simplify the process.[6]
-
QuEChERS Method: A method involving QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) purification has been established for determining bongkrekic acid in fermented corn flour. The sample is extracted with an acetonitrile (B52724) solution containing acetic acid, followed by a cleanup step with C18 sorbent and anhydrous magnesium sulfate.[14]
Detection and Structural Elucidation
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Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most common and reliable methods for the detection and quantification of bongkrekic acid.[1][12][14] These techniques offer high sensitivity and specificity, with limits of quantification as low as 0.25 µg/kg in food matrices.[2][7]
-
Structural Analysis: Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) have been instrumental in the initial structural elucidation of bongkrekic acid and the recent identification of its isomers.[1][2][7]
Caption: General experimental workflow for bongkrekic acid study.
Conclusion and Future Directions
Bongkrekic acid remains a significant, albeit sporadic, threat to food safety. Its discovery is a classic example of toxicology driven by public health crises. For researchers, the highly specific and potent inhibition of the mitochondrial ADP/ATP carrier makes bongkrekic acid a valuable molecular probe for studying mitochondrial bioenergetics and apoptosis. Future research may focus on developing rapid and field-deployable detection methods to prevent outbreaks, searching for specific antidotes, and further exploring the biosynthesis of the toxin and its isomers by Burkholderia gladioli pv. cocovenenans. A deeper understanding of its mechanism could also inform the development of novel therapeutics targeting mitochondrial function.
References
- 1. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. poison.org [poison.org]
- 5. Bongkrekic Acid | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bongkrekic Acid: Invisible Food Killer – Pribolab-Devoted to Food Satety Solutions [pribolab.com]
- 7. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Bongkrekic Acid â Uncommon but Fatal Toxin in Certain Foods [cfs.gov.hk]
- 11. [PDF] Bongkrekic acid. An inhibitor of the adenine nucleotide translocase of mitochondria. | Semantic Scholar [semanticscholar.org]
- 12. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Determination of Bongkrekic Acid in Fermented Corn Flour by High Performance Liquid Chromatography-Tandem Mass Spectrometry with QuEChERS Purification [qikan.cmes.org]
